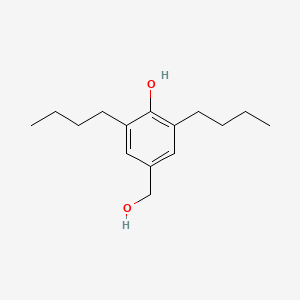![molecular formula C15H28ClN B14347821 1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride CAS No. 93074-62-5](/img/structure/B14347821.png)
1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Butylspiro[bicyclo[321]octane-3,3’-pyrrolidine];hydrochloride is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[321]octane ring system fused with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Butylspiro[bicyclo[321]octane-3,3’-pyrrolidine];hydrochloride typically involves the construction of the bicyclo[32One common method involves the intramolecular cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane: A simpler compound with a similar bicyclic structure.
Bicyclo[3.2.1]octan-3-one: Contains a ketone functional group, offering different reactivity.
Bicyclo[3.2.1]octane, 2,3-bis(methylene): Features additional methylene groups, altering its chemical properties.
Uniqueness
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties not found in simpler bicyclic compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93074-62-5 |
|---|---|
Fórmula molecular |
C15H28ClN |
Peso molecular |
257.84 g/mol |
Nombre IUPAC |
1'-butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-2-3-7-16-8-6-15(12-16)10-13-4-5-14(9-13)11-15;/h13-14H,2-12H2,1H3;1H |
Clave InChI |
SEAHBBRHCCIITJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCC2(C1)CC3CCC(C3)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




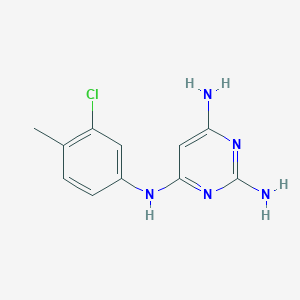
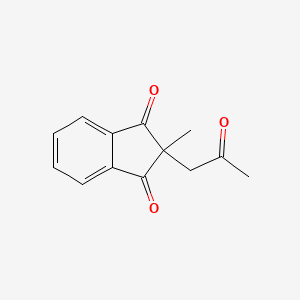
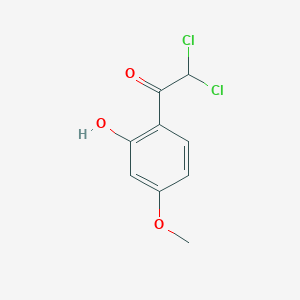
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)


phosphanium perchlorate](/img/structure/B14347772.png)
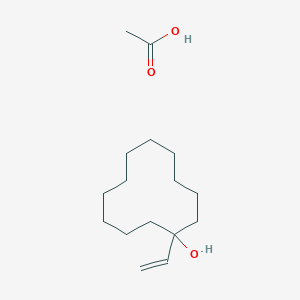
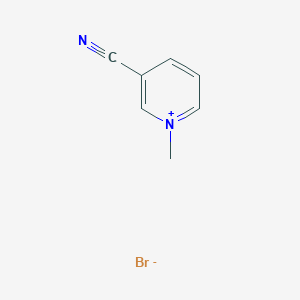
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
